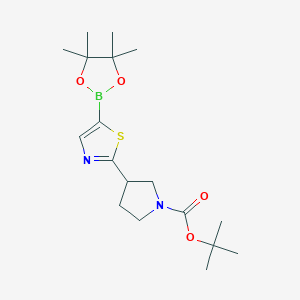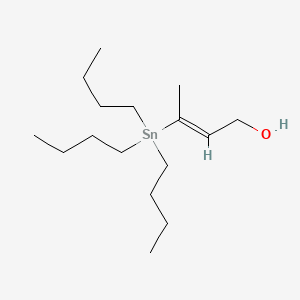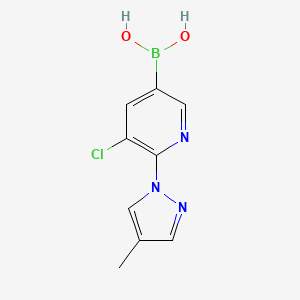![molecular formula C14H12ClFN2O2S B14086863 N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a methylbenzenesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-fluoroaniline with 4-methylbenzenesulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the chloro and fluoro groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
Uniqueness
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for various chemical transformations and biological interactions, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C14H12ClFN2O2S |
|---|---|
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3 |
Clave InChI |
XRYKCUUVAXHSLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate](/img/structure/B14086830.png)



![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
![(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14086861.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

